molecular formula C15H11N3O2 B15061449 2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione

2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione

Cat. No.: B15061449
M. Wt: 265.27 g/mol
InChI Key: LGDNSGMZOODCMO-UHFFFAOYSA-N
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Description

2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core linked to a pyrimidine ring via a propenyl group.

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

2-(3-pyrimidin-5-ylprop-2-enyl)isoindole-1,3-dione

InChI

InChI=1S/C15H11N3O2/c19-14-12-5-1-2-6-13(12)15(20)18(14)7-3-4-11-8-16-10-17-9-11/h1-6,8-10H,7H2

InChI Key

LGDNSGMZOODCMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CC3=CN=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the cyclization of 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea or thiourea in the presence of a base such as NaOH . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Oxidation Reactions

The propenyl group undergoes oxidation under controlled conditions:

Reagent/ConditionsProduct(s)MechanismSource
KMnO₄ (acidic/neutral conditions)Oxo derivatives (epoxide or diol)Electrophilic oxidation

Oxidation primarily targets the double bond in the propenyl chain, forming epoxides or diols depending on reaction conditions. The pyrimidine ring remains intact due to its aromatic stability.

Reduction Reactions

Selective reduction of the propenyl group or carbonyl moieties is achievable:

Reagent/ConditionsProduct(s)SelectivitySource
NaBH₄ (ethanol, 0–25°C)Saturated propyl chainPropenyl double bond reduction
H₂/Pd-C (room temperature)Partial saturation of isoindoleCompetitive reduction sites

Reductive amination protocols (e.g., NaBH₃CN or STAB) are also applicable for derivatives with amine functionalities, as seen in PROTAC syntheses .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyrimidine and isoindole-dione moieties:

Pyrimidine Ring Modifications

Reagent/ConditionsPosition ModifiedProduct(s)Source
Cl₂/FeCl₃ (DCM, reflux)C2/C4 positionsChlorinated pyrimidine
NH₃/EtOH (high pressure)C2/C4 positionsAminopyrimidine derivatives

Isoindole-Dione Modifications

Reagent/ConditionsSite ModifiedProduct(s)Source
R-NH₂ (DMF, 80°C)Carbonyl groupsRing-opened amide derivatives
Grignard reagents (THF, −78°C)Carbonyl groupsAlcohol adducts

Substitution at the pyrimidine ring is directed by electronic effects, while the isoindole-dione’s carbonyl groups are susceptible to nucleophilic attack.

Cycloaddition and Cross-Coupling

The propenyl group participates in cycloadditions, and palladium catalysis enables cross-coupling:

Reaction TypeReagent/ConditionsProduct(s)Source
Diels-AlderDienophile (heat)Six-membered cyclohexene adducts
Suzuki-MiyauraAryl boronic acid/Pd(PPh₃)₄Biaryl-functionalized derivatives

Stability and Reaction Optimization

Critical parameters for reproducible reactions:

FactorOptimal RangeImpact on YieldSource
Temperature0–25°C (reduction), 80–100°C (SNAr)Minimizes side reactions
SolventDCM (oxidation), DMF (amination)Enhances reagent solubility
CatalystPd(OAc)₂ for cross-couplingAccelerates coupling efficiency

Comparative Reactivity with Analogues

Structural variations influence reactivity:

CompoundKey DifferenceReactivity ProfileSource
2-[3-(Pyrimidin-5-yl)propyl] derivativeSaturated propenyl chainReduced electrophilic addition
Piperazinylbutyl-substituted analogueFlexible linkerEnhanced nucleophilic substitution

Scientific Research Applications

2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The isoindole-1,3-dione scaffold is common in medicinal and materials chemistry. Key differences among analogs arise from substituent groups, which influence solubility, stability, and biological activity:

Compound Name Substituent Molecular Weight* Key Features
Target Compound 3-(Pyrimidin-5-yl)prop-2-en-1-yl ~307.3 Pyrimidine enables H-bonding; propenyl linker adds flexibility.
2-((1H-Perimidin-2-yl)methyl)isoindole-1,3-dione (5a) Perimidinylmethyl 383.40 Larger aromatic system (perimidine) may enhance π-π interactions.
Compound 12 () Phthalazin-6-yl-phenyl ~470.5 Phenyl-phthalazine group increases planarity and potential DNA intercalation.
Compound 4a () Imidazopyridine, Bromo ~565.2 Bromine increases lipophilicity; dual isoindole-dione groups enhance rigidity.
2-[(E)-5-(tert-Butyl-dimethyl-silanyloxy)-pent-2-enyl]-isoindole-1,3-dione Silanyloxy-pentenyl ~405.6 Bulky silanyloxy group improves lipophilicity; E-configuration affects geometry.

*Calculated based on formula or analogous structures.

Key Observations:

  • Pyrimidine vs.
  • Propenyl Linker : The flexible propenyl group contrasts with rigid phenyl () or silanyloxy chains (), possibly enabling adaptive binding in biological targets .
  • Halogenation : Bromine in Compound 4a () increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

The compound 2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C15H11N3O , with a molecular weight of 265.27 g/mol . The compound features a pyrimidine ring and an isoindole structure, which are significant in determining its biological interactions and activities .

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation .
  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of similar compounds exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
  • Antitumor Activity : There is evidence that this compound may possess antitumor properties, potentially by inducing apoptosis in cancer cells or inhibiting their proliferation through metabolic pathway interference .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionIC50 values for DHFR inhibition reported at 60 nM for related compounds
Anti-inflammatoryPotential dual inhibition of COX enzymes observed in related derivatives
Antitumor ActivityInduced apoptosis in cultured tumor cells; GI50 < 10^-7 M reported for similar structures

Pharmacological Applications

The pharmacological potential of this compound is being investigated across various therapeutic areas:

  • Cancer Therapy : Due to its potential antitumor activity, this compound is being studied as a candidate for cancer treatment.
  • Inflammatory Diseases : Its anti-inflammatory properties suggest possible applications in treating conditions like arthritis or other inflammatory disorders.
  • Infectious Diseases : Given its mechanism as a DHFR inhibitor, it may also be explored for treating infections caused by pathogens reliant on folate metabolism .

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